molecular formula C14H21N3O B13067182 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide

Cat. No.: B13067182
M. Wt: 247.34 g/mol
InChI Key: RAZYONAFKOBSBO-UHFFFAOYSA-N
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Description

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide is a pyrrolidine-based acetamide derivative characterized by a benzyl-substituted pyrrolidine ring and a methyl group at the 5-position.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-(3-amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C14H21N3O/c1-11-7-14(16,8-13(15)18)10-17(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10,16H2,1H3,(H2,15,18)

InChI Key

RAZYONAFKOBSBO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide typically involves the reaction of 3-amino-1-benzyl-5-methylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity
Research has indicated that compounds similar to 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide may exhibit anticancer properties. For instance, studies involving benzylamine derivatives have shown promising results as selective inhibitors of cancer cell proliferation, particularly in prostate cancer models. The structure-activity relationship (SAR) analysis of these compounds suggests that modifications in the benzylamine structure can enhance their inhibitory effects on cancer cell lines .

1.2. Neuropharmacology
The compound's structural characteristics suggest potential neuropharmacological applications. Its ability to interact with neurotransmitter systems may position it as a candidate for treating neurological disorders. Research into similar pyrrolidine derivatives has demonstrated their efficacy in modulating neurotransmitter release and receptor activity, which could be beneficial in conditions such as depression or anxiety .

Synthesis and Characterization

2.1. Synthetic Pathways
The synthesis of this compound involves several key steps, typically starting from readily available precursors. The process often includes the formation of the pyrrolidine ring followed by acetamide functionalization. A detailed synthetic route is crucial for ensuring high yield and purity, which are essential for subsequent biological evaluations .

2.2. Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compound, providing confidence in its application for further studies .

Case Studies

3.1. In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. For example, compounds derived from this structure were tested for their ability to inhibit cell growth in NIH3T3 and SYF/c-Src527F cells, revealing IC50 values that indicate significant potency in inhibiting cellular proliferation .

3.2. In Vivo Studies
While in vitro studies provide initial insights, in vivo investigations are critical for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary animal studies have suggested favorable absorption and distribution profiles, although further research is needed to assess long-term effects and safety .

Data Tables

Application Area Study Type Findings
Anticancer ActivityIn VitroSignificant inhibition of cell proliferation in cancer cell lines (IC50 values around 75 nM)
NeuropharmacologyIn VitroModulation of neurotransmitter release observed
SynthesisChemical ProcessHigh yield synthesis confirmed through NMR and MS characterization

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Stability: The presence of a polar amino group in 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide may improve aqueous solubility compared to non-polar derivatives like N-benzhydryl-2-cyano-acetamide (3j).

Data Table: Key Features of Selected Acetamide Derivatives

Compound Name Key Substituents Synthesis Conditions Biological Activity Source
N-Benzyl-2-cyano-acetamide (3d) Benzyl, cyano Ethanol, piperidine, 0–5°C Not reported
7a (Pyrazole-oxadiazole acetamide) Oxadiazole, pyrazole, methoxyphenyl 1,4-dioxane, triethylamine Not explicitly stated
Naphtho[2,1-b]furan derivatives (5a-d) Naphthofuran, benzylidenehydrazine Acetic acid, reflux Antibacterial
Acetochlor Chloro, ethoxymethyl Industrial synthesis Herbicidal

Research Findings and Gaps

  • and illustrate the importance of heterocyclic and agrochemical substituents, suggesting that this compound’s unique structure merits further evaluation for CNS or antimicrobial applications.
  • Critical Gap: The absence of explicit pharmacological or toxicological data for this compound in the provided evidence necessitates targeted experimental studies.

Biological Activity

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • CAS Number : 2110720-77-7

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets, particularly in cancer research and enzyme inhibition.

Research indicates that this compound may exert its effects through:

  • Kinase Inhibition : It has shown potential as an inhibitor of various kinases, which play critical roles in cell signaling and regulation of cell cycle processes. For instance, studies have indicated that modifications to the structure can enhance selectivity and potency against specific kinases such as JAK2 and FLT3 .

Pharmacological Properties

The compound has demonstrated:

  • Antitumor Activity : In vivo studies have shown significant tumor growth inhibition in mouse models, particularly against tumors dependent on mutant JAK2 signaling pathways. This suggests a potential application in treating certain hematological malignancies .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of this compound in mouse models, it was administered at a dose of 75 mg/kg. Results indicated a mean tumor growth inhibition (TGI) of approximately 82% in colon cancer models (HCT-116) after treatment .

Case Study 2: Selectivity and Potency

Another investigation focused on the selectivity profile of the compound against a panel of protein kinases. The results highlighted that the compound exhibited selective inhibition with IC50 values in the low nanomolar range for key targets, suggesting its potential as a lead compound for further development in kinase-targeted therapies .

Data Tables

Biological Activity IC50 (nM) Target Model
Inhibition of JAK20.073Janus kinase 2Mouse xenograft model
Inhibition of FLT30.056Fms-like tyrosine kinaseMouse xenograft model
Tumor Growth Inhibition~82% TGIColon cancer (HCT-116)In vivo mouse model

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